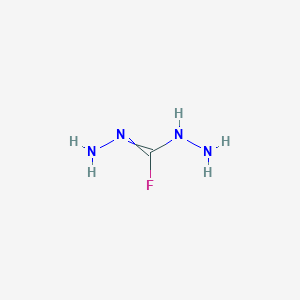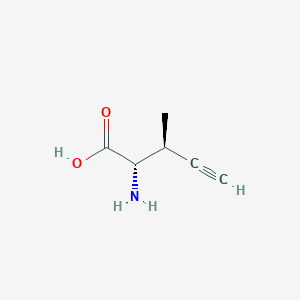![molecular formula C15H20N2O2 B12544390 1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- CAS No. 660860-11-7](/img/structure/B12544390.png)
1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diazabicyclo[322]nonane, 4-(4-methoxybenzoyl)- is a bicyclic organic compound that features a diazabicyclo structure with a methoxybenzoyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- typically involves the reaction of 1,4-Diazabicyclo[3.2.2]nonane with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: The major product would be the corresponding carboxylic acid.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would depend on the nucleophile used, but could include various substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of enzyme mechanisms.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the development of advanced materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- involves its interaction with specific molecular targets. The diazabicyclo structure allows it to act as a ligand, binding to metal ions or enzymes and modulating their activity. The methoxybenzoyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A similar bicyclic compound with a different ring size.
1,5-Diazabicyclo[3.2.2]nonane: Another bicyclic compound with a different substitution pattern.
Uniqueness
1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.
Propiedades
Número CAS |
660860-11-7 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
1,4-diazabicyclo[3.2.2]nonan-4-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H20N2O2/c1-19-14-4-2-12(3-5-14)15(18)17-11-10-16-8-6-13(17)7-9-16/h2-5,13H,6-11H2,1H3 |
Clave InChI |
YYUJHPFFBNOQAE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2CCN3CCC2CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



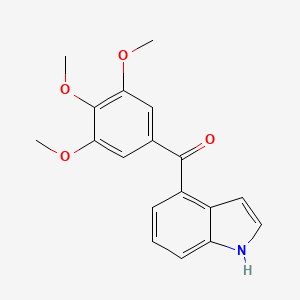
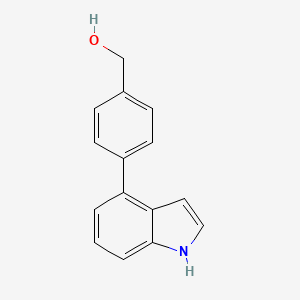
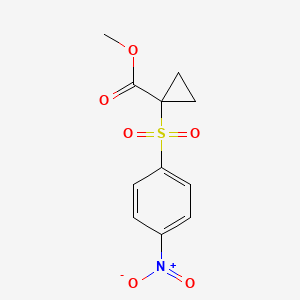

![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
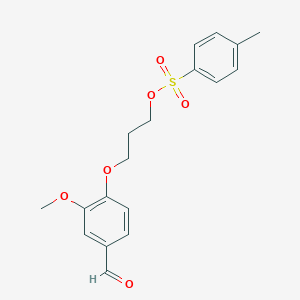
![Ethanone, 1-(4-chlorophenyl)-2-[1-(cyclopropylmethyl)-4-piperidinyl]-](/img/structure/B12544347.png)

![1-[2-(3-Methoxy-5-nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B12544355.png)

![Acetaldehyde, [2,2-bis(acetyloxy)ethoxy]-](/img/structure/B12544365.png)
